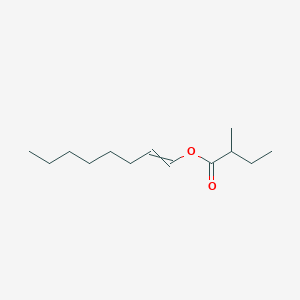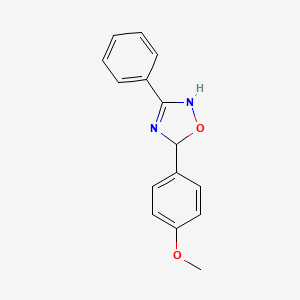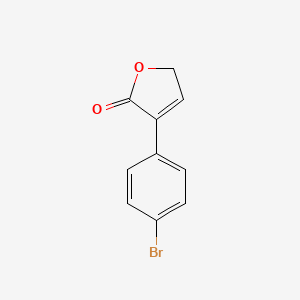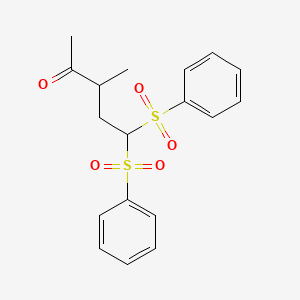
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide is an organic compound that belongs to the class of methoxyanilines These compounds are characterized by an aniline group substituted at one or more positions by a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chlorine atom can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chloro-4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- N-(3-Chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide is unique due to its specific substitution pattern and the presence of both methoxy and propoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
90234-49-4 |
|---|---|
Fórmula molecular |
C18H20ClNO3 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-N-methyl-3-propoxybenzamide |
InChI |
InChI=1S/C18H20ClNO3/c1-4-10-23-15-7-5-6-13(11-15)18(21)20(2)14-8-9-17(22-3)16(19)12-14/h5-9,11-12H,4,10H2,1-3H3 |
Clave InChI |
RNHJLVGGXCZJAE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)

![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)



![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)


